molecular formula C11H14O4 B11034466 3-(7-Methoxy-1,3-benzodioxol-5-YL)-1-propanol

3-(7-Methoxy-1,3-benzodioxol-5-YL)-1-propanol

Cat. No.: B11034466
M. Wt: 210.23 g/mol
InChI Key: UEGQEESCUQECHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol: is a chemical compound with the molecular formula . It belongs to the class of phenolic compounds and contains a methoxy group (CH₃O) and a 1,3-benzodioxole ring system.

  • The compound’s structure consists of a phenolic ring (phenol) attached to a 1,3-benzodioxole moiety, which contains an oxygen bridge between two aromatic rings.
  • It is used in various scientific and industrial applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the bromination of 1,3-benzodioxole followed by coupling with a phenolic compound. Other methods include nucleophilic substitution reactions.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but they often involve palladium-catalyzed reactions, base-mediated reactions, and halogenation.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary product is the phenolic carboxylic acid itself.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antioxidant properties).

      Medicine: Research on its pharmacological effects and potential therapeutic applications.

      Industry: Limited information on industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, but its phenolic nature suggests antioxidant activity.
    • It may interact with cellular pathways related to oxidative stress and inflammation.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C11H14O4

    Molecular Weight

    210.23 g/mol

    IUPAC Name

    3-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-ol

    InChI

    InChI=1S/C11H14O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h5-6,12H,2-4,7H2,1H3

    InChI Key

    UEGQEESCUQECHS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC2=C1OCO2)CCCO

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.